
5-Fluoro-4-iodopyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-iodopyridin-2-amine is a chemical compound with the CAS Number: 1649470-53-0 . It has a molecular weight of 238 and its IUPAC name is 5-fluoro-4-iodopyridin-2-amine . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Fluoro-4-iodopyridin-2-amine is 1S/C5H4FIN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving 5-Fluoro-4-iodopyridin-2-amine are not detailed in the available resources, fluoropyridines in general have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Physical And Chemical Properties Analysis
5-Fluoro-4-iodopyridin-2-amine has a density of 2.1±0.1 g/cm3 . Its boiling point is 298.3±40.0 °C at 760 mmHg . The compound is a solid at room temperature .Scientific Research Applications
Microwave-Assisted Selective Amination
Koley, M., Schnürch, M., and Mihovilovic, M. (2010) report on the selective C-N cross-coupling of 2-fluoro-4-iodopyridine with aromatic amines. They highlight the uniqueness of this process, where C-N bond formation is exclusive to the 4-position, a contrast to conventional substitutions. Utilizing microwave irradiation and reduced base amounts, they achieved good yields, demonstrating a novel approach to chemical synthesis (Koley, Schnürch, & Mihovilovic, 2010).
Transamination in Heterocyclic Chemistry
Burger, K., Höß, E., and Geith, K. (1990) explored the reaction of 5-fluoro-4-trifluoromethylthiazoles with primary aromatic and heteroaromatic amines. Their work illuminates the potential of transamination processes in creating novel heterocyclic compounds, a key area in medicinal chemistry (Burger, Höß, & Geith, 1990).
Structural Variations in Halopyridines
Schlosser, M., and Bobbio, C. (2002) discuss the transformation of 5-chloro-2,3-difluoropyridine into various halopyridines. This research highlights the versatility and potential of halopyridine compounds in creating diverse molecular structures, relevant for pharmaceutical research (Schlosser & Bobbio, 2002).
Chemoselective Amination
Stroup, B. W., Szklennik, P. V., Forster, C. J., and Serrano-Wu, M. H. (2007) detail the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine. Their findings contribute to the understanding of selective substitution reactions in complex molecules, beneficial for targeted synthesis in medicinal chemistry (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Halogen-Rich Intermediates for Synthesis
Wu, Y.-J., Porter, G. J., Frennesson, D. B., and Saulnier, M. (2022) report on the synthesis of unique halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine. Their work sheds light on the creation of complex pyridines, essential for developing novel compounds in drug discovery (Wu, Porter, Frennesson, & Saulnier, 2022).
Fluoropyridine Synthesis for Herbicides
Johnson, P. L., Renga, J. M., Galliford, C. V., Whiteker, G. T., and Giampietro, N. C. (2015) describe the synthesis of 4-amino-5-fluoropicolinates, a process crucial for creating novel herbicides. Their approach offers new pathways for synthesizing structurally diverse picolinic acids, a significant step in agricultural chemistry (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).
Nucleophilic Aromatic Substitution in Kinetics
Brewis, D., Chapman, N., Paine, J. S., Shorter, J., and Wright, D. (1974) investigated the kinetics of substituted α-halogenopyridines with amines. Their research contributes to understanding the reaction mechanisms in nucleophilic aromatic substitution, fundamental in synthetic organic chemistry (Brewis, Chapman, Paine, Shorter, & Wright, 1974).
Kinase Inhibitor Synthesis
Wada, H., Cheng, L., Jiang, J., Jiang, Z., Xie, J., Hu, T., Sanganee, H., and Luker, T. (2012) focused on creating novel 2,4-disubstituted-5-fluoropyrimidines, potential kinase inhibitors. Their synthetic routes offer new perspectives in developing anticancer agents (Wada, Cheng, Jiang, Jiang, Xie, Hu, Sanganee, & Luker, 2012).
Safety and Hazards
properties
IUPAC Name |
5-fluoro-4-iodopyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FIN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKOBZNEWCGRPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-iodopyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2941041.png)
![1-[4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2941042.png)

![5-((4-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2941044.png)


![methyl 4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamido)benzoate](/img/structure/B2941050.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-propylacetamide](/img/structure/B2941054.png)
![3-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid](/img/structure/B2941055.png)

